2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
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Overview
Description
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Compounds structurally related to 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one have been synthesized and analyzed for their molecular and crystal structure. For example, Struga et al. (2007) synthesized two new N-aminoimides with complex tricyclic structures, revealing insights into their molecular geometry and hydrogen bonding interactions through crystallography Struga et al., 2007. Similarly, Odabaşoǧlu et al. (2003) synthesized derivatives adopting the keto-amine tautomeric form, emphasizing the importance of intramolecular hydrogen bonding in stabilizing their structures Odabaşoǧlu et al., 2003.
Catalysis and Material Synthesis
In the field of catalysis, Nyamato et al. (2016) explored the use of related amino compounds in the ethylene oligomerization process, demonstrating the catalytic potential of nickel(II) complexes derived from similar structures. Their work highlights the utility of these compounds in producing important industrial chemicals Nyamato et al., 2016.
Medicinal Chemistry and Polymer Science
Further applications include the development of new materials and potential therapeutic agents. Aly et al. (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds for enhanced swelling properties, indicating the relevance of such structures in biomedical engineering Aly et al., 2015. Additionally, the synthesis of novel chiral compounds by Koparir et al. (2012) emphasizes the importance of these structures in creating molecules with potential applications in asymmetric synthesis and drug design Koparir et al., 2012.
Supramolecular Chemistry and Molecular Electronics
Research by Liu et al. (2013) on heterometallic complexes involving related structural motifs underscores their significance in constructing materials with unique magnetic and luminescent properties, opening avenues for their use in molecular electronics and photonics Liu et al., 2013.
Properties
IUPAC Name |
1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminoethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-9-12-5-3-2-4-10(12)7-14(8-12)11(15)6-13/h10H,2-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYRAWPLYWUZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.